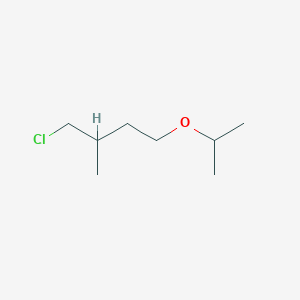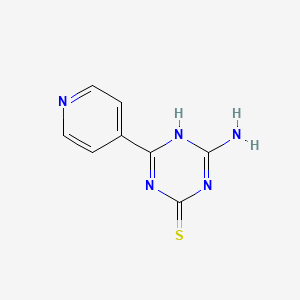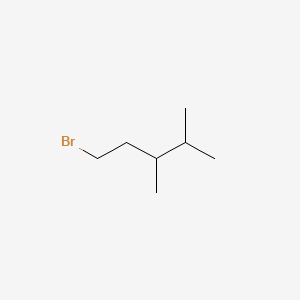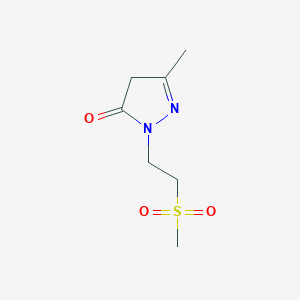
9,9-Dimethyl-1,5-diazecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-1,5-diazecan-2-one, also known by its chemical formula C10H20N2O, is a heterocyclic organic compound. It belongs to the class of diazecanes, which are seven-membered ring structures containing two nitrogen atoms. The compound’s systematic name reflects its structure: it consists of a diazecane ring with two methyl groups (CH3) attached at the 9th position.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for the preparation of 9,9-Dimethyl-1,5-diazecan-2-one. One common method involves the cyclization of a suitable precursor, such as a diamine or a diol, under specific reaction conditions. For example, the reaction of 1,5-diaminopentane with acetic anhydride can yield the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
9,9-Dimethyl-1,5-diazecan-2-one can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of amine oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation) and reducing agents (for reduction) are commonly employed.
Major Products: The major products depend on the specific reaction conditions and the substituents present.
Applications De Recherche Scientifique
9,9-Dimethyl-1,5-diazecan-2-one finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research explores its pharmacological effects and potential therapeutic applications.
Industry: May serve as a precursor in the production of specialty chemicals.
Mécanisme D'action
The precise mechanism of action for 9,9-Dimethyl-1,5-diazecan-2-one depends on its specific interactions with biological targets. It could modulate enzymatic activity, receptor binding, or cellular signaling pathways. Further studies are needed to elucidate its detailed mechanisms.
Comparaison Avec Des Composés Similaires
While 9,9-Dimethyl-1,5-diazecan-2-one is unique due to its diazecane ring and methyl substituents, similar compounds include other diazecanes and related heterocycles.
Remember that this compound’s properties and applications continue to be explored, and ongoing research contributes to our understanding
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
9,9-dimethyl-1,5-diazecan-2-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2)5-3-6-11-7-4-9(13)12-8-10/h11H,3-8H2,1-2H3,(H,12,13) |
Clé InChI |
DRQDIYHQCIRASB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCNCCC(=O)NC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


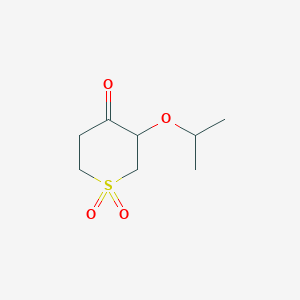
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)
![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)
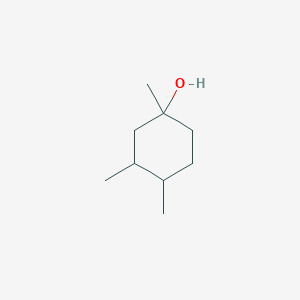

![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
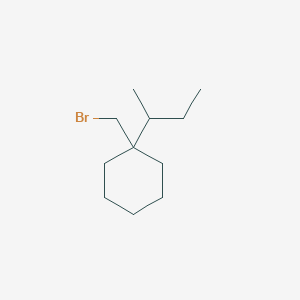
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
